4-Chloro-5-fluoroquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

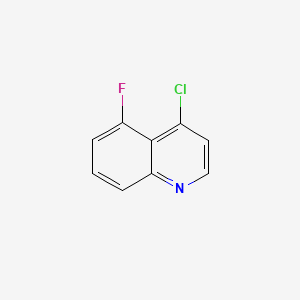

4-Chloro-5-fluoroquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. This compound is characterized by the presence of a chlorine atom at the 4th position and a fluorine atom at the 5th position on the quinoline ring. Quinolines are known for their wide range of biological activities and applications in medicinal chemistry, making this compound a compound of significant interest.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-fluoroquinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with 4,5-dichloro-5H-1,2,3-dithiazolium chloride, followed by cyclization to form the quinoline ring . Another approach involves the use of organometallic reagents to introduce the fluorine and chlorine atoms onto the quinoline skeleton .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to achieve efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-5-fluoroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom at the 4th position can be replaced by nucleophiles under appropriate conditions.

Electrophilic Substitution: The fluorine atom at the 5th position can participate in electrophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

Electrophilic Substitution: Reagents like bromine or iodine in the presence of a catalyst.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit different biological activities and properties .

Wissenschaftliche Forschungsanwendungen

4-Chloro-5-fluoroquinoline has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Chloro-5-fluoroquinoline involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound targets bacterial enzymes such as DNA gyrase and topoisomerase IV. By stabilizing the enzyme-DNA complex, it prevents DNA replication and transcription, leading to bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial properties .

Vergleich Mit ähnlichen Verbindungen

4-Chloro-5-fluoroquinoline can be compared with other fluorinated quinolines and isoquinolines:

Similar Compounds: 5,6,8-Trifluoroquinoline, 5-Fluoroisoquinoline, and 6-Trifluoromethyl-5,7,8-trifluoroquinoline

Uniqueness: The presence of both chlorine and fluorine atoms on the quinoline ring imparts unique chemical and biological properties to this compound. .

Biologische Aktivität

4-Chloro-5-fluoroquinoline is a synthetic compound belonging to the fluoroquinolone class of antibiotics, known for its significant biological activities, particularly in antibacterial and antiviral applications. This article delves into its biological mechanisms, pharmacological properties, and recent research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a unique chemical structure that enhances its biological activity. The presence of both chlorine and fluorine atoms in its molecular framework contributes to its efficacy as an antimicrobial agent. The compound's structure can be represented as follows:

The primary mechanism of action for this compound involves the inhibition of bacterial DNA synthesis. It achieves this by targeting two essential enzymes:

- DNA Gyrase

- Topoisomerase IV

These enzymes are crucial for DNA replication and transcription. By forming a ternary complex with the DNA and these enzymes, this compound disrupts normal DNA processes, leading to bacterial cell death .

Antibacterial Properties

This compound exhibits potent antibacterial activity against a variety of Gram-positive and Gram-negative bacteria. Its efficacy is often compared with other fluoroquinolones, such as ciprofloxacin and norfloxacin. Recent studies have reported the following Minimum Inhibitory Concentrations (MIC) for this compound against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 0.25 |

| Staphylococcus aureus | 0.5 |

| Pseudomonas aeruginosa | 1.0 |

These values indicate that this compound is effective at low concentrations, making it a promising candidate for treating infections caused by resistant bacterial strains .

Antiviral Activity

In addition to its antibacterial properties, preliminary studies suggest that this compound may possess antiviral activity. Research indicates potential effectiveness against certain viral infections, although further investigation is needed to fully understand its antiviral mechanisms.

Case Studies

Recent research has highlighted the compound's potential in various therapeutic contexts:

- Anticancer Applications : A study demonstrated that derivatives of fluoroquinolone compounds, including this compound, showed cytotoxic effects on cancer cell lines such as SW480 (colon cancer) and PC3 (prostate cancer). The IC50 values ranged from 7.7 µM to 15.3 µM, indicating significant anticancer potential .

- Resistance Mechanisms : Another study explored the resistance patterns in Escherichia coli strains treated with fluoroquinolones, including this compound. The findings emphasized the need for continuous monitoring of resistance development to ensure effective treatment strategies .

Safety and Side Effects

While this compound shows promise as an effective antimicrobial agent, it is essential to consider its safety profile. Common side effects associated with fluoroquinolones include gastrointestinal disturbances, central nervous system effects, and potential tendon damage. Ongoing research aims to clarify the safety parameters specific to this compound .

Future Directions

The unique properties of this compound suggest several avenues for future research:

- Synthesis of Derivatives : Continued exploration into novel derivatives may enhance its antibacterial spectrum and reduce resistance.

- Combination Therapies : Investigating synergistic effects with other antibiotics could improve treatment outcomes against resistant pathogens.

- Expanded Antiviral Research : Further studies are needed to establish its efficacy against viral infections.

Eigenschaften

IUPAC Name |

4-chloro-5-fluoroquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN/c10-6-4-5-12-8-3-1-2-7(11)9(6)8/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYIKKKLIBMNUEU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C(=C1)F)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80677799 |

Source

|

| Record name | 4-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1229037-03-9 |

Source

|

| Record name | 4-Chloro-5-fluoroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80677799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.